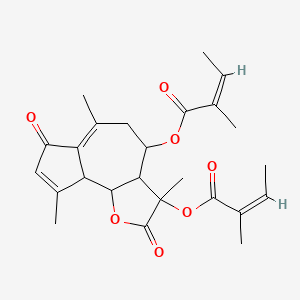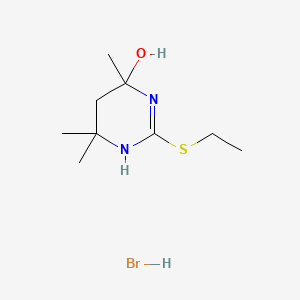![molecular formula C19H11NO4 B14685557 (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone CAS No. 32460-65-4](/img/structure/B14685557.png)
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone is an organic compound that features a dibenzofuran moiety linked to a 4-nitrophenyl group via a methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone typically involves the reaction of dibenzofuran with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the methanone bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The dibenzofuran moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Electrophilic substitution: Halogenated derivatives of this compound.
Reduction: (Dibenzo[b,d]furan-3-yl)(4-aminophenyl)methanone.
Oxidation: Quinone derivatives of the dibenzofuran moiety.
Wissenschaftliche Forschungsanwendungen
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological macromolecules. The dibenzofuran moiety can intercalate with DNA, potentially disrupting cellular processes and leading to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A simpler structure without the nitrophenyl group.
4-Nitrobenzophenone: Lacks the dibenzofuran moiety.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in dibenzofuran.
Uniqueness
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone is unique due to the combination of the dibenzofuran and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
32460-65-4 |
|---|---|
Molekularformel |
C19H11NO4 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
dibenzofuran-3-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H11NO4/c21-19(12-5-8-14(9-6-12)20(22)23)13-7-10-16-15-3-1-2-4-17(15)24-18(16)11-13/h1-11H |
InChI-Schlüssel |
RJHCHOICUAKGHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


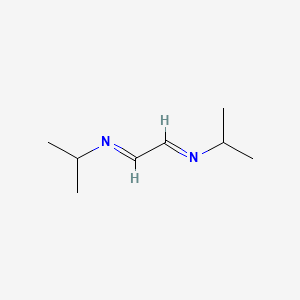
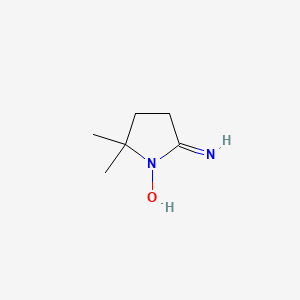
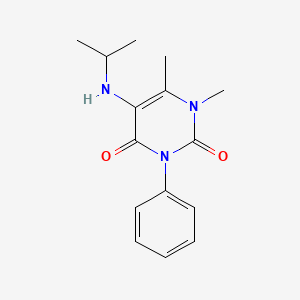
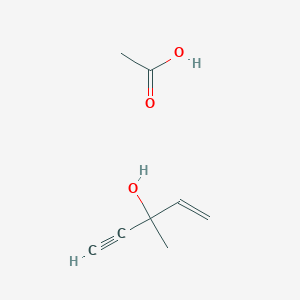
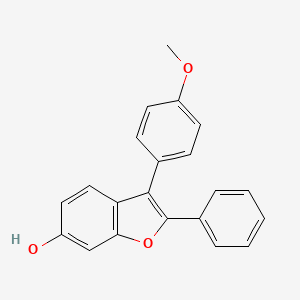


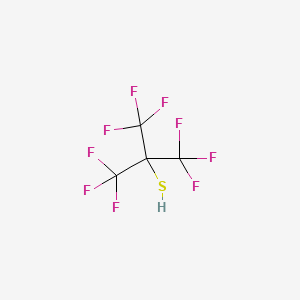
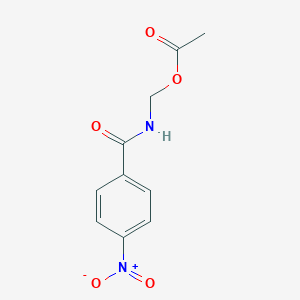
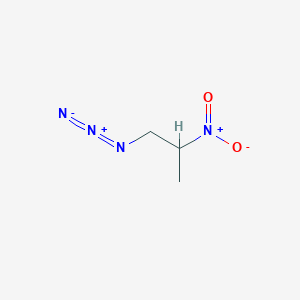
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
